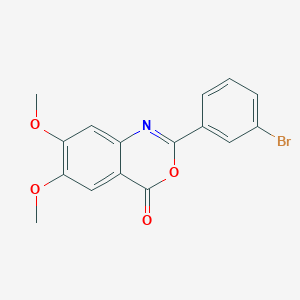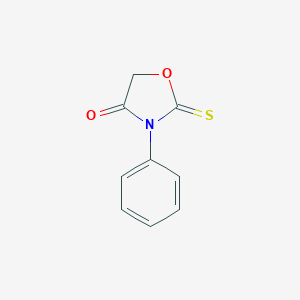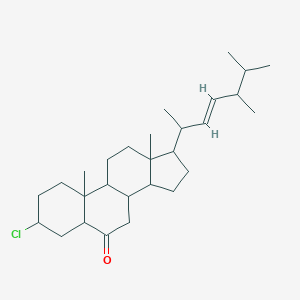![molecular formula C23H19NO B303322 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one, also known as DPC or DPC 423, is a synthetic compound that belongs to the class of cycloheptapyrrole derivatives. DPC has been studied for its potential use in the field of neuroscience, particularly for its effects on the central nervous system.
Mecanismo De Acción
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one acts as a sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. This activation leads to a variety of downstream effects, including the modulation of calcium signaling, the regulation of ion channels, and the activation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has a variety of biochemical and physiological effects. For example, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. Additionally, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to have analgesic effects, reducing pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. Additionally, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to have a relatively low toxicity profile, making it a potentially useful tool for studying the sigma-1 receptor in vivo. However, one limitation of using 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one is its relatively low potency compared to other sigma-1 receptor agonists, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one. One area of interest is the potential use of 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one as a therapeutic agent for the treatment of various neurological disorders, such as depression, anxiety, and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one and its downstream effects on cellular signaling pathways. Finally, the development of more potent and selective sigma-1 receptor agonists may provide new tools for studying the role of the sigma-1 receptor in various physiological processes.
Métodos De Síntesis
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one is synthesized through a multi-step process that involves the reaction of 2,5-dimethylpyrrole with benzaldehyde, followed by a series of reactions that lead to the formation of the cycloheptapyrrole ring. The final step involves the addition of a phenyl group to the cycloheptapyrrole ring to form 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one.
Aplicaciones Científicas De Investigación
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been studied for its potential use in the field of neuroscience, particularly for its effects on the central nervous system. Studies have shown that 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has a high affinity for the sigma-1 receptor, which is involved in regulating a variety of physiological processes, including pain perception, mood, and cognition.
Propiedades
Nombre del producto |
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one |
|---|---|
Fórmula molecular |
C23H19NO |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-5,7-diphenyl-2H-cyclohepta[c]pyrrol-6-one |
InChI |
InChI=1S/C23H19NO/c1-15-19-13-21(17-9-5-3-6-10-17)23(25)22(14-20(19)16(2)24-15)18-11-7-4-8-12-18/h3-14,24H,1-2H3 |
Clave InChI |
LCMWJALRSSAJJI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)C(=CC2=C(N1)C)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=C2C=C(C(=O)C(=CC2=C(N1)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)




![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)



